12-Pahsa

概要

説明

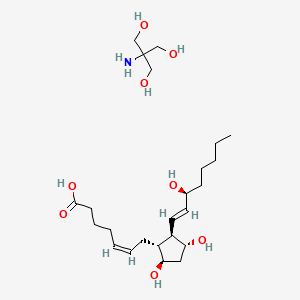

12-PAHSAは、12-(パルミトイルオキシ)ステアリン酸としても知られており、ヒドロキシ脂肪酸の脂肪酸エステル(FAHFA)ファミリーに属しています。この化合物は、パルミチン酸と12-ヒドロキシステアリン酸のエステル化によって生成されます。 その潜在的な抗糖尿病作用と抗炎症作用により、注目を集めています .

科学的研究の応用

Chemistry: Used as a model compound to study esterification and lipid chemistry.

Biology: Investigated for its role in metabolic pathways and its effects on cellular processes.

Medicine: Explored for its anti-diabetic and anti-inflammatory properties, making it a potential therapeutic agent for metabolic disorders.

Industry: Potential applications in the development of functional foods and nutraceuticals

Safety and Hazards

将来の方向性

The future directions of 12-Pahsa research could involve further investigation into its anti-diabetic and anti-inflammatory effects, its potential role in metabolic diseases, and its synthesis and degradation mechanisms . It would also be beneficial to study the effects of diet, BMI, and age on this compound levels .

作用機序

12-PAHSAは、いくつかのメカニズムを通じてその効果を発揮します。

インスリン感受性: グルコース代謝を調節し、炎症を軽減することにより、インスリン感受性を高めます。

抗炎症作用: 炎症性サイトカインの産生を阻害し、免疫細胞の浸潤を軽減します。

分子標的: Gタンパク質共役受容体40(GPR40)などの受容体と相互作用し、グルコースと脂質代謝に関与するシグナル伝達経路を調節します

類似の化合物との比較

類似の化合物

9-PAHSA: 抗糖尿病作用が類似しているFAHFAファミリーの別のメンバー。

13-PAHSA: 抗炎症作用で知られています。

9-OAHPA: インスリン感受性を示し、脂質代謝を調節します.

This compoundの独自性

This compoundは、ヒドロキシステアリン酸の12番目の炭素における特定のエステル化により際立っており、独自の生物学的活性を付与しています。 インスリン感受性を高め、炎症を軽減する能力は、治療用途のための有望な候補となっています .

生化学分析

Biochemical Properties

12-PAHSA plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to enhance glucose-stimulated insulin secretion (GSIS), insulin-stimulated glucose transport, and insulin action to suppress hepatic glucose production . These interactions contribute to the overall anti-diabetic effects of this compound .

Cellular Effects

This compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For example, this compound has been shown to attenuate immune responses and promote β cell survival in autoimmune diabetic mice . It also enhances the action of insulin to suppress endogenous glucose production .

Molecular Mechanism

The molecular mechanism of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It exerts its effects at the molecular level by reducing ER stress and MAPK signaling . This is mediated in part by glucagon-like peptide 1 receptor (GLP-1R) and not the G protein–coupled receptor GPR40 .

Temporal Effects in Laboratory Settings

The effects of this compound change over time in laboratory settings. It has been shown to have long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models . For instance, chronic systemic this compound treatment improves both insulin sensitivity and glucose tolerance in chow-fed and high-fat diet-fed mice

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with various enzymes and cofactors . For example, it is involved in the regulation of fasting and high-fat feeding

準備方法

合成経路と反応条件

12-PAHSAの合成には、パルミチン酸と12-ヒドロキシステアリン酸のエステル化が含まれます。この反応は通常、硫酸などの触媒を必要とし、完全なエステル化を確実にするために還流条件下で行われます。 反応混合物は、その後、カラムクロマトグラフィーなどの技術を用いて精製され、目的の生成物が単離されます .

工業生産方法

化学反応の分析

反応の種類

12-PAHSAは、以下のものを含む様々な化学反応を起こすことができます。

酸化: この反応は、過酸化物などの酸化生成物の形成につながる可能性があります。

還元: 還元反応は、this compoundを対応するアルコールに変換することができます。

一般的な試薬と条件

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素が含まれます。

還元: 水素化アルミニウムリチウムまたは水素化ホウ素ナトリウムなどの還元剤が一般的に使用されます。

生成される主な生成物

酸化: 過酸化物とカルボン酸。

還元: アルコールとアルカン。

置換: エステル誘導体と置換脂肪酸.

科学研究の応用

化学: エステル化と脂質化学を研究するためのモデル化合物として使用されます。

生物学: 代謝経路における役割と細胞プロセスへの影響について調査されています。

医学: 抗糖尿病作用と抗炎症作用が検討されており、代謝性疾患の治療薬となる可能性があります。

類似化合物との比較

Similar Compounds

9-PAHSA: Another member of the FAHFA family with similar anti-diabetic properties.

13-PAHSA: Known for its anti-inflammatory effects.

9-OAHPA: Exhibits insulin-sensitizing effects and modulates lipid metabolism.

Uniqueness of 12-PAHSA

This compound stands out due to its specific esterification at the 12th carbon of hydroxystearic acid, which imparts unique biological activities. Its ability to enhance insulin sensitivity and reduce inflammation makes it a promising candidate for therapeutic applications .

特性

IUPAC Name |

12-hexadecanoyloxyoctadecanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C34H66O4/c1-3-5-7-9-10-11-12-13-14-15-20-23-27-31-34(37)38-32(28-24-8-6-4-2)29-25-21-18-16-17-19-22-26-30-33(35)36/h32H,3-31H2,1-2H3,(H,35,36) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXHBLSWAKHZVLN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OC(CCCCCC)CCCCCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C34H66O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101271510 | |

| Record name | 12-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

538.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | FAHFA(16:0/12-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

1997286-65-3 | |

| Record name | 12-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1997286-65-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 12-[(1-Oxohexadecyl)oxy]octadecanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101271510 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FAHFA(16:0/12-O-18:0) | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112113 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Butanone, 3-[(2-hydroxyethyl)imino]- (9CI)](/img/no-structure.png)

![Ethyl 3-aminopyrazolo[1,5-a]pyridine-2-carboxylate](/img/structure/B593205.png)

![2-[1-Cyclohexyl-1-[1-cyclohexyl-1-(oxiran-2-yl)propoxy]propyl]oxirane;2-[[2-ethyl-1-[2-ethyl-1-(oxiran-2-ylmethyl)cyclohexyl]oxycyclohexyl]methyl]oxirane](/img/structure/B593215.png)

![N-(3-bromophenyl)-3H-imidazo[4,5-g]quinazolin-8-amine,monohydrochloride](/img/structure/B593216.png)